molecular formula C14H14BrF2NO B2683437 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane CAS No. 2097865-21-7

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane

Cat. No.: B2683437
CAS No.: 2097865-21-7
M. Wt: 330.173
InChI Key: MQQOFZZMJONDIH-UHFFFAOYSA-N
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Description

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane is a synthetic organic compound characterized by its unique spirocyclic structure. This compound contains a spiro[2.5]octane core with a 3-bromobenzoyl group and two fluorine atoms attached to the nitrogen atom. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane typically involves multiple steps, starting from readily available starting materials. One common approach involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the 3-Bromobenzoyl Group: The 3-bromobenzoyl group can be introduced through a Friedel-Crafts acylation reaction.

    Incorporation of Fluorine Atoms: The fluorine atoms can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(3-Bromobenzoyl)-1,1-difluoro-6-azaspiro[2.5]octane involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit or activate specific enzymes by interacting with their active sites, leading to changes in biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Properties

IUPAC Name

(3-bromophenyl)-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrF2NO/c15-11-3-1-2-10(8-11)12(19)18-6-4-13(5-7-18)9-14(13,16)17/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQQOFZZMJONDIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12CC2(F)F)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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